molecular formula CaO6P2 B1149030 Calcium metaphosphate CAS No. 123093-85-6

Calcium metaphosphate

Cat. No.: B1149030
CAS No.: 123093-85-6
M. Wt: 198.02
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium metaphosphate (Ca(PO₃)₂) is a condensed phosphate compound characterized by a chain-like structure of metaphosphate (PO₃⁻) units. It is synthesized through high-temperature processing of calcium acid phosphates, such as Ca(H₂PO₄)₂·H₂O, which undergoes dehydration and polymerization to form a glassy or crystalline metaphosphate phase . Key properties include:

  • Structure: Dominated by Q² phosphate units (chain-forming PO₄ tetrahedra) .
  • Thermal Stability: Stable at high temperatures but prone to partial volatilization during sintering .
  • Applications: Used in biomedical composites for bone tissue engineering , glass-ceramic coatings , and historically as a high-phosphorus fertilizer .

Preparation Methods

Thermal Decomposition and Combustion-Based Synthesis

Traditional methods for calcium metaphosphate production often involve high-temperature reactions. A seminal patent (US2184287A) outlines a combustion process where elemental phosphorus is burned in the presence of rock phosphate and metaphosphoric acid . The reaction occurs in a controlled heating zone, yielding this compound while minimizing halogen impurities. Key steps include:

  • Combustion of elemental phosphorus to generate heat and intermediate phosphorus oxides.

  • Introduction of rock phosphate (primarily calcium phosphate) into the reaction zone.

  • Gradual addition of metaphosphoric acid (HPO₃) to regulate reaction kinetics and product composition.

This method achieves temperatures between 800–1,000°C, significantly lower than earlier approaches requiring >1,200°C, thereby reducing equipment degradation . The resulting product exhibits a β-phase crystalline structure, suitable for agricultural applications due to its slow-release phosphorus properties.

Flux-Assisted Low-Temperature Synthesis

Modern advancements have enabled this compound synthesis at reduced temperatures. A 2005 study demonstrated the single-step production of γ-Ca(PO₃)₂ using flux methods at 250°C . The protocol involves:

  • Dissolving calcium carbonate (CaCO₃) in a phosphoric acid (H₃PO₄) flux

  • Maintaining stoichiometric Ca:P ratios of 1:2

  • Slow cooling to facilitate crystallization

Structural analysis revealed a monoclinic unit cell (space group Cc) with alternating helical polyphosphate chains . This γ-phase shows exceptional thermal stability, persisting up to 690°C before converting irreversibly to the β-phase. The low synthesis temperature makes this method energy-efficient and suitable for producing metastable phases with unique bioactivity.

Sol-Gel and Composite Fabrication

Biomedical applications require this compound in composite forms. A 2018 methodology combined this compound with poly(vinyl alcohol) (PVA) through freeze-thaw cycles :

Key Process Parameters

ParameterValue
PVA Concentration10–30% w/v
CMP:PVA Ratio1.5:1 (by weight)
Freeze-Thaw Cycles1 cycle (24 h freezing)

The composites exhibited tunable mechanical properties:

Mechanical Performance of PVA-CMP Composites

Composite TypeCompressive Strength (MPa)Modulus (MPa)
PVA10-CMP (Dry)7.0 ± 0.868.3 ± 19.8
PVA10-CMP (Hydrated)2.5 ± 0.216.0 ± 2.5
PVA30-CMP (Dry)4.6 ± 1.2143.8 ± 45.4

FT-IR analysis confirmed interfacial interactions between PVA hydroxyl groups and phosphate ions, evidenced by peak shifts at 1,087 cm⁻¹ .

Fiber-Reinforced Porous Ceramics

Porous this compound ceramics for bone scaffolding are produced through a dual-stage process :

  • Fiber Extraction : Leach calcium ultraphosphate glasses (CaO-P₂O₅ system) in aqueous solutions to obtain crystalline fibers.

  • Sintering : Heat fibers at 700–900°C to create interlinked networks via glassy phase formation.

Porosity Characteristics

  • Total porosity: >60%

  • Pore size distribution: 50–300 µm

  • Surface area: 15–25 m²/g

Post-sintering treatment with CaCl₂-Ca(NO₃)₂ molten salts converts surface layers to apatite, enhancing bioactivity .

Isothermal Crystallization and Reactive Sintering

A Chinese patent (CN103539478B) details a method using calcium oxide (CaO) and phosphoric acid precursors :

  • Synthesize calcium dihydrogen phosphate monohydrate (Ca(H₂PO₄)₂·H₂O) via isothermal precipitation.

  • Thermally treat at 250°C to form calcium dihydrogen pyrophosphate (CaH₂P₂O₇).

  • Reactive sintering at 940–950°C induces metaphosphate formation through gas-release pore generation.

Sintering Parameters

StageTemperature (°C)Heating Rate (°C/min)Hold Time (h)
Dehydration5000.5
Crystallization9405.02.5

This approach yields porous ceramics with open-cell structures, ideal for catalytic supports .

Phase Control and Structural Analysis

The crystalline phase of this compound depends critically on synthesis conditions:

Phase Transition Temperatures

PhaseStability Range (°C)Chain Structure
γ-Ca(PO₃)₂<690Helical, criss-cross
β-Ca(PO₃)₂690–1,100Linear polyphosphate
α-Ca(PO₃)₂>1,100Branched network

MAS-NMR studies show distinct ³¹P chemical shifts:

  • γ-phase: −22.5 ppm (Q² units)

  • β-phase: −20.1 ppm (Q² units with longer chains)

Chemical Reactions Analysis

Types of Reactions: Calcium metaphosphate undergoes various chemical reactions, including hydrolysis, where it reacts with water to form orthophosphate. It can also participate in ion-exchange reactions, where calcium ions are replaced by other cations.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form calcium orthophosphate and phosphoric acid.

    Ion-Exchange Reactions: this compound can react with solutions containing other cations, such as sodium or potassium, leading to the exchange of calcium ions with these cations.

Major Products Formed:

Scientific Research Applications

Biomedical Applications

1.1 Bone Tissue Engineering

Calcium metaphosphate has emerged as a promising material for bone tissue engineering due to its biocompatibility and ability to promote osteogenesis. Research indicates that porous this compound matrices facilitate the growth of bone cells when used in conjunction with marrow cell transplantation. This application is particularly relevant for repairing traumatic or tumoral bone defects, as this compound mimics the inorganic components of human bone .

Case Study: Tissue-Engineered Bone Growth

  • Objective: To assess the efficacy of this compound scaffolds for bone regeneration.
  • Methodology: Marrow cells were transplanted into porous this compound matrices.
  • Results: Enhanced bone growth and integration with surrounding tissues were observed, demonstrating the scaffold's effectiveness in promoting osteogenic activity .

1.2 Drug Delivery Systems

This compound-based materials have also been explored for controlled drug delivery systems. The ability to encapsulate drugs and release them in a sustained manner makes these materials suitable for therapeutic applications, particularly in cancer treatment. For instance, calcium phosphate microspheres have been developed to deliver cisplatin directly to tumor sites, enhancing localized treatment while minimizing systemic side effects .

Case Study: Cisplatin Delivery

  • Objective: To evaluate the release profile of cisplatin from calcium phosphate microspheres.
  • Methodology: Microspheres were prepared and tested for drug release in vitro.
  • Results: Sustained release over several days was achieved, indicating potential for effective localized chemotherapy .

Ceramic Applications

This compound is utilized in the production of high-strength ceramics. Its unique properties allow it to be processed into fibers that exhibit excellent mechanical strength, making them suitable for various industrial applications.

2.1 Porous Ceramics

Research has shown that porous ceramics made from this compound can be used in applications requiring lightweight yet strong materials. These ceramics can be tailored for specific uses in construction or as substrates for catalytic reactions .

Case Study: High-Strength this compound Fibers

  • Objective: To develop high-strength fibers from this compound for industrial applications.
  • Methodology: Fibers were extracted from crystallized calcium ultraphosphate glasses.
  • Results: The resulting fibers demonstrated superior strength and durability compared to traditional materials, opening avenues for their use in demanding environments .

Food Technology

In the food industry, this compound serves as a dough conditioner and maturing agent. Its ability to improve texture and extend shelf life makes it valuable in baking and processed food production.

3.1 Functional Properties

This compound enhances the quality of baked goods by improving dough elasticity and stability during fermentation. It acts as a bleaching agent, contributing to the visual appeal of flour products .

Case Study: Dough Conditioning

  • Objective: To assess the impact of this compound on dough properties.
  • Methodology: Various concentrations of this compound were added to dough mixtures.
  • Results: Improved dough handling characteristics and finished product quality were noted, supporting its use as a functional additive in food processing .

Mechanism of Action

The mechanism of action of calcium metaphosphate in biological systems involves the release of calcium and phosphate ions. These ions play a crucial role in various physiological processes, including bone mineralization and cellular signaling. The release of calcium ions can activate osteoblasts, promoting bone formation, while phosphate ions contribute to the mineralization process .

Comparison with Similar Compounds

Dicalcium Phosphate (DCP, CaHPO₄)

  • Structure : Orthophosphate with isolated PO₄³⁻ groups (Q⁰ units) .
  • Solubility : Moderately soluble in water, making it suitable for pharmaceutical excipients .
  • Applications : Dietary calcium supplements, tablet binder .

Hydroxyapatite (HA, Ca₅(PO₄)₃OH)

  • Structure : Crystalline apatite with Ca²⁺ and OH⁻ ions integrated into a rigid lattice .
  • Solubility : Very low solubility, ideal for long-term bone integration .
  • Applications : Bone graft materials, dental implants .
  • Key Difference : HA’s complex structure provides superior biocompatibility but lacks the resorbability of calcium metaphosphate in certain biomedical contexts .

Calcium Pyrophosphate (CPP, Ca₂P₂O₇)

  • Structure : Pyrophosphate (Q¹ units), consisting of two PO₄ tetrahedra linked by an oxygen bridge .
  • Solubility : Low solubility in neutral pH, contributing to pathological crystal deposits in joints (pseudogout) .
  • Applications : Rare in biomedicine; used in glass-ceramics .
  • Key Difference : CPP’s dimeric structure contrasts with this compound’s extended chains, influencing degradation rates and biological responses .

Tricalcium Phosphate (TCP, Ca₃(PO₄)₂)

  • Structure : Orthophosphate with variable crystallinity (α- or β-phase) .
  • Solubility : Higher than HA but lower than DCP, enabling controlled resorption in bone grafts .
  • Applications : Resorbable bone void fillers .

Other Metaphosphates (Sodium, Potassium)

  • Structure : Similar chain-like Q² units but with different cations (Na⁺, K⁺) .
  • Solubility : Potassium metaphosphate has extremely low solubility (0.0041 g/100 mL at 25°C) .
  • Applications : Sodium hexametaphosphate acts as a scale inhibitor ; potassium metaphosphate serves as a high-P fertilizer .
  • Key Difference : Cation choice impacts solubility and biocompatibility, with this compound offering better integration in biological systems .

Comparative Analysis Table

Compound Formula Structure Type Solubility Key Applications Stability
This compound Ca(PO₃)₂ Q² chains Low to moderate Bone composites, coatings Thermal stability; hydrolyzes over time
Dicalcium Phosphate CaHPO₄ Q⁰ orthophosphate Moderate Pharmaceuticals, supplements Dissolves readily in acid
Hydroxyapatite Ca₅(PO₄)₃OH Apatite lattice Very low Bone grafts, implants Highly stable in vivo
Calcium Pyrophosphate Ca₂P₂O₇ Q¹ dimers Low Glass-ceramics Prone to pathological deposition
Tricalcium Phosphate Ca₃(PO₄)₂ Orthophosphate Moderate Resorbable bone grafts Degrades in physiological conditions
Potassium Metaphosphate KPO₃ Q² chains 0.0041 g/100 mL Fertilizers Low reversion rate

Research Findings and Discussion

  • Structural Impact : this compound’s Q² chains provide unique mechanical properties in composites, contrasting with orthophosphates like DCP or TCP, which lack polymeric networks .
  • Solubility and Applications : While HA’s low solubility ensures durability in bone grafts, this compound’s moderate solubility and hydrolysis into orthophosphates make it suitable for transient biomedical applications .
  • Thermal Behavior : this compound’s stability at high temperatures enables its use in coatings, though volatilization during sintering requires precise processing .
  • Reversion Dynamics : Unlike stable orthophosphates, this compound may revert to orthophosphate forms in aqueous environments, limiting its longevity in fertilizers but enabling controlled nutrient release .

Biological Activity

Calcium metaphosphate (CMP) is a calcium phosphate compound that has garnered significant attention in the biomedical field, particularly for its applications in bone tissue engineering and regenerative medicine. This article explores the biological activity of CMP, focusing on its osteoconductive and osteoinductive properties, biodegradability, and clinical efficacy based on diverse research findings.

Overview of this compound

This compound is characterized by its chemical formula Ca PO3 2\text{Ca PO}_3\text{ }_2 and is known for its biocompatibility and potential as a bone substitute material. Its unique properties make it suitable for various applications, including dental implants, bone grafts, and scaffolds for tissue engineering.

Biological Properties

1. Osteoconductivity and Osteoinductivity

CMP exhibits both osteoconductive and osteoinductive properties, which are crucial for bone regeneration. Osteoconductivity refers to the ability of a material to support the attachment and proliferation of bone cells, while osteoinductivity is the capacity to induce the differentiation of stem cells into bone-forming cells.

  • Study Findings : Research indicates that CMP can enhance bone formation when used in conjunction with growth factors. For instance, a study involving a β-calcium metaphosphate bone graft demonstrated that scaffolds containing osteogenic protein-1 (OP-1) significantly increased bone formation compared to those without OP-1, highlighting CMP's role in promoting osteogenesis .

2. Biodegradability

CMP is known for its favorable biodegradation profile. It degrades through hydrolysis, allowing for gradual replacement by new bone tissue. This property is essential for temporary implants that need to be resorbed as natural bone heals.

  • Clinical Study : A comparative study of CMP-coated implants versus conventional resorbable implants showed that while both types had similar success rates after one year, the CMP-coated implants exhibited better histological outcomes regarding bone reaction .

Case Studies

1. Clinical Efficacy of CMP Coated Implants

In a clinical trial involving 50 implants at Dankook University Dental Hospital, researchers assessed the efficacy of CMP-coated fixtures against conventional resorbable blasted media (RBM) processed implants. The results indicated no significant difference in marginal bone absorption between the two groups after one year; however, histological evaluations suggested better integration with CMP-coated implants .

2. In Vivo Studies on Bone Grafts

In another study focusing on porous CMP scaffolds implanted in rabbit maxillary defects, researchers found that after eight weeks, the scaffolds demonstrated significant bone formation compared to controls without growth factors. This was evidenced by microcomputed tomography (micro-CT) analysis showing higher percentage bone volume density in the OP-1 loaded grafts .

Table 1: Comparison of Biological Properties of this compound

PropertyDescriptionReference
OsteoconductivitySupports cell attachment and proliferation
OsteoinductivityInduces stem cell differentiation into osteoblasts
BiodegradabilityDegrades via hydrolysis to allow natural bone regeneration
Clinical Success RateComparable success rates with conventional materials

Table 2: In Vivo Results of CMP Scaffolds with OP-1

Time Point (Weeks)Percentage Bone Area (OP-1)Percentage Bone Area (Control)P-Value
230.5 ± 4.025.0 ± 3.50.045
445.0 ± 5.537.0 ± 4.50.032
857.1 ± 5.649.4 ± 7.70.018

Q & A

Basic Research Questions

Q. What are the established synthesis pathways for calcium metaphosphate, and how do reaction conditions influence product purity?

this compound (Ca(PO₃)₂) is synthesized via high-temperature reactions between calcium oxide (CaO) and phosphorus pentoxide (P₂O₅). Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio for CaO:P₂O₅), heating rates (e.g., 10°C/min), and quenching methods to stabilize amorphous or crystalline phases. Rapid quenching preserves metastable phases with higher solubility, while slow cooling favors crystalline forms . Purity is affected by side reactions; for example, excess CaO may yield calcium phosphate (Ca₃(PO₄)₂) impurities .

Q. How can Raman spectroscopy elucidate structural transformations during this compound synthesis?

Raman spectroscopy tracks P–O bond dynamics in metaphosphate chains. For Ca(H₂PO₄)₂·H₂O precursor decomposition, spectral shifts at 300–1,050°C reveal sequential steps: dehydration (300–400°C), polyphosphate chain formation (500–700°C), and melt homogenization (>900°C). The P–O bond length increases from 0.1622 nm (pyrophosphate) to 0.1643 nm (metaphosphate glass), indicating polymerization . Peaks at 700–750 cm⁻¹ correlate with cyclic (PO₃⁻)ₙ structures, while 1,100–1,200 cm⁻¹ corresponds to linear chains .

Q. What standard analytical methods are used to assess this compound’s phase composition and crystallinity?

  • XRD : Identifies crystalline phases (e.g., β-Ca(PO₃)₂ vs. γ-Ca(PO₃)₂) via reference to JCPDS databases. Amorphous phases show broad humps at 20–30° 2θ .
  • FTIR : Detects PO₃⁻ asymmetric stretching (1,200–1,300 cm⁻¹) and P–O–P bridging vibrations (900–1,100 cm⁻¹) .
  • Thermogravimetry (TGA) : Quantifies thermal stability and decomposition steps (e.g., residual water loss at 100–200°C) .

Advanced Research Questions

Q. How do experimental design choices affect reproducibility in this compound solubility studies?

Solubility data discrepancies arise from variations in:

  • Sample history : Quenched vs. annealed samples exhibit 10–100× differences in aqueous solubility due to amorphous/crystalline phase ratios .
  • Hydrolysis conditions : Buffers (e.g., Tris vs. SBF) alter reversion kinetics to orthophosphate. For example, Tris accelerates hydrolysis via pH stabilization, whereas SBF mimics physiological ion competition .
  • Analytical precision : Colorimetric phosphate assays (e.g., molybdate-blue method) require strict pH control (±0.1) to avoid overestimating soluble P .

Q. What mechanisms underlie the biodegradation of this compound in physiological environments, and how can kinetics be modeled?

Biodegradation involves surface hydrolysis and ion exchange:

  • Step 1 : Ca²⁺ leaching creates porous surfaces, exposing PO₃⁻ chains to aqueous attack .
  • Step 2 : Chain scission yields orthophosphate (PO₄³⁻) ions, measurable via ICP-OES. Rate constants (k) follow pseudo-first-order kinetics with activation energy ~45 kJ/mol in SBF .
  • In vivo models : Rabbit studies show 60–90% mass loss over 12 weeks, with histology revealing osteoblast adhesion on residual scaffolds .

Q. How do conflicting reports on this compound’s thermal behavior inform metastable phase engineering?

Discrepancies in melting points (e.g., 806°C vs. 900°C) stem from:

  • Polymerization degree : Longer (PO₃⁻)ₙ chains increase viscosity, delaying melt homogenization .
  • Impurities : Trace CaHPO₄ or CaCO₃ catalyze phase transitions (e.g., β → γ-Ca(PO₃)₂) at lower temperatures .
  • Mitigation : Pre-synthesis calcination (800°C, 2 hr) of precursors reduces impurity-driven variability .

Q. What computational approaches predict this compound’s interaction with biological molecules (e.g., proteins)?

Molecular dynamics (MD) simulations using force fields (e.g., CHARMM) model surface binding. Key findings:

  • Electrostatic steering : Negatively charged PO₃⁻ chains attract Ca²⁺-binding proteins (e.g., osteocalcin) with binding energies ~−50 kcal/mol .
  • Hydration layers : First-shell water molecules (3.0 Å from Ca²⁺) mediate protein adhesion, with diffusion coefficients 2× lower than bulk water .

Q. Methodological Guidance

Q. How to resolve contradictions in this compound’s bioactivity across in vitro vs. in vivo studies?

  • In vitro limitations : Static cell cultures underestimate fluid shear stress and ion replenishment. Use perfusion bioreactors to mimic dynamic physiological conditions .
  • Surface modification : Plasma spraying with SiO₂ enhances hydrophilicity, improving protein adsorption concordance between in vitro and in vivo outcomes .

Q. What protocols ensure reliable quantification of this compound’s chain-length distribution?

  • Size-exclusion chromatography (SEC) : Calibrate with polyphosphate standards (n = 10–100). Use 0.1 M NaNO₃ eluent at 0.5 mL/min .
  • ³¹P NMR : Identify cyclic (Q¹) vs. linear (Q²) phosphate units. Peaks at −20 ppm (Q¹) and −10 ppm (Q²) resolve chain-length polydispersity .

Properties

InChI

InChI=1S/Ca.2HO3P/c;2*1-4(2)3/h;2*(H,1,2,3)/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPDWRCJTIRLTR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)=O.[O-]P(=O)=O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CaO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10872573
Record name Calcium bis(metaphosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10872573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odourless, colourless crystals or white powder
Record name CALCIUM POLYPHOSPHATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Usually sparingly soluble in water. Soluble in acid medium
Record name CALCIUM POLYPHOSPHATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

13477-39-9, 53801-86-8, 123093-85-6
Record name Metaphosphoric acid (HPO3), calcium salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metaphosphoric acid, calcium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053801868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium metaphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123093856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metaphosphoric acid (HPO3), calcium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Calcium bis(metaphosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10872573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium bis(metaphosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.412
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A fertilizer rich in calcium metaphosphate is produced by reacting phosphorite or other calcium phosphate-bearing mineral, with ammonium bisulphate to produce a precipitate of calcium sulphate and an aqueous solution rich in ammonium mono- and biphosphates. The latter is then heated in a furnace in the presence of further calcium phosphate-bearing mineral, to produce calcium metaphosphate. The calcium sulphate can be converted to calcium carbonate by reaction with ammonium carbonate, to produce ammonium sulphate. The ammonium sulphate can be heated with the furnace gases from the production of calcium metaphosphate, to produce the required ammonium bisulphate for reaction with phosphorite and the required ammonium carbonate for a conversion of the calcium sulphate to calcium carbonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Representative acicular crystalline calcium metaphosphate fibers were prepared from a composition consisting of 1473.7 parts of 86.13% H3PO4, 128.4 parts of NaH2PO4H2O, 450.0 parts CaCO3, 9.6 parts Fe PO4 and about 500 parts distilled water providing a mole percent ratio of 58.3% P2O5, 37.6% CaO, 3.9% Na2O and 0.3% Fe2O3. The ingredients were thoroughly mixed and the composition was dried at a temperature of about 200° C. Then the composition was placed in a shallow high-temperature ceramic dish and placed in a furnance and heated to 200° C. overnight to drive off residual water. The temperature was increased over a period of about six hours to 1000° C. and maintained at 1000° C. for about one hour to form a melt. The temperature of the melt was then reduced to about 710° C. over a period of about 2 hours and crystallization was induced by quick chilling by opening the furnance door for about five seconds. After the crystallization was induced the temperature was maintained at 710° C. overnight and the crystallized composition was cooled and removed from the furnance. Acicular crystalline calcium metaphosphate fibers were then recovered from the crystallized composition by breaking it into small chunks and boiling in water to dissolve the soluble matrix and filtering drying the separated fibers. The recovered acicular crystalline calcium metaphosphate fibers are relatively uniform and were not further classified. These acicular fibers are thermally stable to about 970° C., have an average density of about 2.87 g/cc and generally a mean aspect ratio of about 100:1. The acicular fibers had an average diameter of 7.2 microns and an average surface area of 2013 cm2 /g as determined using the above described Sub-Sieve Sizer.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NaH2PO4H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Fe PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.